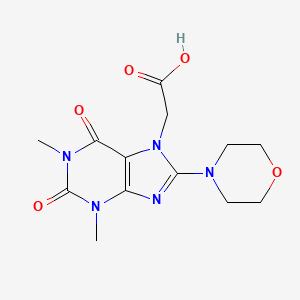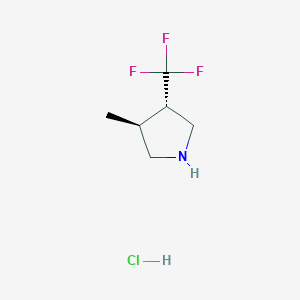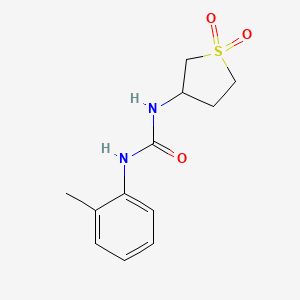![molecular formula C8H9N3O3 B2756969 [(4-Nitrophenyl)methyl]urea CAS No. 18740-35-7](/img/structure/B2756969.png)
[(4-Nitrophenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Nitrophenyl)methyl]urea is an organic compound that belongs to the class of N-substituted ureas These compounds are characterized by the presence of a urea group (NH2-CO-NH2) where one or both of the hydrogen atoms are replaced by other substituents In the case of this compound, one of the hydrogen atoms is replaced by a (4-nitrophenyl)methyl group
Applications De Recherche Scientifique
[(4-Nitrophenyl)methyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Orientations Futures
The development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates used in large quantities is a must for sustainable industrial development . N-Substituted ureas are an important class of molecules having diverse applications, and a large number of urea derivatives are high production volume chemicals . Therefore, future research could focus on developing safer and more efficient methods for the synthesis of [(4-Nitrophenyl)methyl]urea and other N-substituted ureas.
Mécanisme D'action
Target of Action
Urea derivatives are known to have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries . They serve as building blocks for various other important chemicals .
Mode of Action
The synthesis of n-substituted ureas, a class to which [(4-nitrophenyl)methyl]urea belongs, involves the nucleophilic addition of amines to potassium isocyanate . This reaction could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Urea derivatives are known to have a wide range of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Urea derivatives are known to have diverse applications in the chemical, pharmaceutical, and agrochemical industries, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The synthesis of n-substituted ureas has been developed to be resource-efficient and environmentally friendly , suggesting that environmental factors may play a role in the action of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrophenyl)methyl]urea can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzylamine with an isocyanate or carbamoyl chloride. The reaction typically proceeds under mild conditions and can be carried out in both organic and aqueous solvents. For example, the reaction of 4-nitrobenzylamine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of potassium isocyanate in water have been developed. These methods are more environmentally friendly and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Nitrophenyl)methyl]urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The urea group can undergo hydrolysis to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: [(4-Aminophenyl)methyl]urea.
Hydrolysis: 4-nitrobenzylamine and carbon dioxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-Nitrophenyl)ethyl]urea
- [(4-Nitrophenyl)propyl]urea
- [(4-Nitrophenyl)butyl]urea
Uniqueness
[(4-Nitrophenyl)methyl]urea is unique due to the specific positioning of the nitro group on the phenyl ring and the methyl group attached to the urea. This specific structure imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve .
Propriétés
IUPAC Name |
(4-nitrophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(12)10-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVLKCKOMVXJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2756886.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2756888.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)

![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)

![5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole](/img/structure/B2756898.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzamide](/img/structure/B2756900.png)

![1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2756905.png)


![8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2756909.png)
